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Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Versalide, also known by its chemical name 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-

naphthalenyl)ethanone or as AETT, is a synthetic polycyclic musk previously used as a

fragrance ingredient in various consumer products such as soaps and cosmetics.[1][2][3][4][5]

Due to its widespread use and subsequent detection in environmental and biological samples,

robust analytical methods for its identification and quantification are crucial.[6][7][8] Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation

and purity assessment of organic molecules like Versalide.[2] This application note provides a

detailed protocol for the ¹H and ¹³C NMR analysis of Versalide.

While specific, publicly available datasets of assigned ¹H and ¹³C NMR chemical shifts for

Versalide are not readily found in the searched literature, this document presents a

generalized methodology and data presentation format based on standard practices for similar

analytes. The provided tables are templates to be populated with experimental data.

Chemical Structure

Systematic Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2]

Molecular Formula: C₁₈H₂₆O[1][3]
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Molecular Weight: 258.40 g/mol [5]

CAS Number: 88-29-9[1][2][3]

Quantitative Data Presentation
The following tables are templates for the presentation of ¹H and ¹³C NMR data for Versalide.

Table 1: ¹H NMR Data for Versalide

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

e.g., 7.26 s - 1H Ar-H

e.g., 2.50 q 7.5 2H CH₂CH₃

e.g., 2.45 s - 3H COCH₃

e.g., 1.68 s - 4H CH₂CH₂

e.g., 1.30 s - 6H gem-di-CH₃

e.g., 1.25 s - 6H gem-di-CH₃

e.g., 1.15 t 7.5 3H CH₂CH₃

Note: The data presented in this table is hypothetical and for illustrative purposes only. The

solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Data for Versalide
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Chemical Shift (δ) ppm Assignment

e.g., 209.0 C=O

e.g., 145.0 Ar-C

e.g., 138.0 Ar-C

e.g., 135.0 Ar-C

e.g., 130.0 Ar-C

e.g., 128.0 Ar-CH

e.g., 125.0 Ar-CH

e.g., 38.0 C(CH₃)₂

e.g., 37.5 C(CH₃)₂

e.g., 34.0 CH₂CH₂

e.g., 31.5 C(CH₃)₂

e.g., 31.0 C(CH₃)₂

e.g., 29.0 COCH₃

e.g., 25.0 CH₂CH₃

e.g., 19.0 CH₂CH₂

e.g., 15.0 CH₂CH₃

Note: The data presented in this table is hypothetical and for illustrative purposes only. The

solvent is assumed to be CDCl₃.

Experimental Protocols
The following protocols are generalized for the NMR analysis of a polycyclic musk compound

like Versalide.

Sample Preparation
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A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

Versalide sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

Pipettes

Vortex mixer

Filter (optional)

Procedure:

Weighing: Accurately weigh approximately 10-20 mg of the Versalide sample for ¹H NMR or

50-100 mg for ¹³C NMR into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

Chloroform-d is a common choice for non-polar organic compounds.

Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into the NMR tube.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz

spectrometer.

¹H NMR Spectroscopy:
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Spectrometer Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zg30 (or similar standard 1D proton experiment)

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as an internal

reference.

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zgpg30 (or similar proton-decoupled 1D carbon experiment)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: 0 to 220 ppm

Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used as an internal reference.[9]
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Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the

absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., CDCl₃) to

its known chemical shift.

Integration (¹H NMR): Integrate the area under each peak to determine the relative number

of protons.

Peak Picking: Identify the chemical shift of each peak.

Visualizations
The following diagrams illustrate the general workflow for NMR analysis.
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Caption: General experimental workflow for NMR analysis.
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Caption: Logical relationship for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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